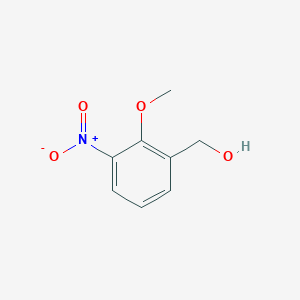

(2-Methoxy-3-nitrophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxy-3-nitrophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-13-8-6(5-10)3-2-4-7(8)9(11)12/h2-4,10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMZRJEOGFYPRFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1[N+](=O)[O-])CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxy 3 Nitrophenyl Methanol

Retrosynthetic Analysis of the (2-Methoxy-3-nitrophenyl)methanol Scaffold

A retrosynthetic analysis of this compound suggests several plausible synthetic routes by disconnecting the molecule at key functional groups. The primary disconnections involve the carbon-carbon bond of the methanol (B129727) group and the introduction of the nitro and methoxy (B1213986) substituents onto the aromatic ring.

One logical disconnection is at the C-C bond between the aromatic ring and the hydroxymethyl group. This leads back to two potential precursors: 2-methoxy-3-nitrobenzaldehyde (B1367751) or a derivative of 2-methoxy-3-nitrobenzoic acid. The aldehyde could be reduced to the target alcohol, while the carboxylic acid would require a similar reduction, possibly after conversion to an ester.

A further retrosynthetic pathway considers the formation of the C-C bond via a Grignard reaction. This would involve the disconnection to formaldehyde (B43269) and a Grignard reagent derived from a hypothetical 1-bromo-2-methoxy-3-nitrobenzene. The synthesis of this organometallic intermediate would then be a primary focus of the forward synthesis.

Classical Synthetic Routes to this compound

Classical approaches to synthesizing this compound often involve multi-step sequences that rely on well-established organic reactions. These routes typically focus on the strategic installation of the nitro group and the formation or modification of the methanol functional group.

The introduction of the nitro group onto the aromatic ring is a crucial step and is typically achieved through electrophilic aromatic substitution. The choice of starting material and nitrating conditions is critical to achieve the desired regiochemistry.

A plausible starting material is 2-methoxytoluene. The methoxy group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. Nitration of 2-methoxytoluene would be expected to yield a mixture of isomers, with the position of nitration influenced by both activating groups.

Alternatively, starting with 2-methoxybenzaldehyde (B41997), the methoxy group directs ortho and para, while the aldehyde group is a meta-director. The nitration of 2-methoxybenzaldehyde would likely lead to a mixture of products, including the desired 3-nitro isomer and the 5-nitro isomer. The separation of these isomers would be a necessary subsequent step. The nitration of benzaldehyde (B42025) itself typically yields the meta-nitro product, but the presence of the methoxy group significantly influences the regiochemical outcome. wikipedia.org

| Starting Material | Nitrating Agent | Expected Major Products |

| 2-Methoxytoluene | HNO₃/H₂SO₄ | Mixture of nitro isomers |

| 2-Methoxybenzaldehyde | HNO₃/H₂SO₄ | Mixture of 2-methoxy-3-nitrobenzaldehyde and 2-methoxy-5-nitrobenzaldehyde |

Reduction and oxidation reactions are fundamental to interconverting functional groups in the synthesis of this compound. A common strategy involves the reduction of a carboxylic acid or its derivative to the corresponding alcohol. For example, if 2-methoxy-3-nitrobenzoic acid is synthesized, it can be reduced to this compound. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) are effective for this transformation. stackexchange.com It is noteworthy that these reagents can often selectively reduce the carboxylic acid in the presence of the nitro group. stackexchange.com

Conversely, oxidation pathways can be employed in the initial stages of the synthesis. For instance, 2-methoxy-3-nitrotoluene, if successfully synthesized, could be oxidized to 2-methoxy-3-nitrobenzoic acid, which is then reduced to the target alcohol.

Grignard reagents offer a powerful method for forming carbon-carbon bonds. purdue.edu A potential synthesis of this compound could involve the reaction of a Grignard reagent with formaldehyde. doubtnut.comquora.com This approach would necessitate the prior synthesis of 1-bromo-2-methoxy-3-nitrobenzene. The formation of the Grignard reagent, (2-methoxy-3-nitrophenyl)magnesium bromide, followed by its reaction with formaldehyde and subsequent acidic workup, would yield the desired primary alcohol. doubtnut.comquora.com

A significant challenge in this approach is the potential incompatibility of the nitro group with the highly reactive Grignard reagent. The nitro group can react with organometallic reagents, potentially leading to side products and lower yields.

Esterification and hydrolysis are key processes in many multi-step syntheses, often used for protecting group strategies or to modify reactivity. In the context of synthesizing this compound, a common route proceeds via the corresponding benzoic acid. 2-Methoxy-3-nitrobenzoic acid can be converted to its methyl or ethyl ester through Fischer esterification, typically using the corresponding alcohol in the presence of an acid catalyst like sulfuric acid.

This ester intermediate can then be reduced to the target alcohol. The reduction of an ester to a primary alcohol is a standard transformation, often accomplished with reagents like lithium aluminum hydride. This two-step process of esterification followed by reduction can sometimes offer advantages in terms of yield and purification over the direct reduction of the carboxylic acid.

Modern Catalytic Approaches for the Synthesis of this compound and Related Compounds

Modern synthetic chemistry increasingly focuses on the development of catalytic methods to improve efficiency, selectivity, and sustainability. While specific catalytic syntheses for this compound are not widely reported, general catalytic approaches for key transformations are highly relevant.

Catalytic hydrogenation is a powerful technique for the reduction of functional groups. For instance, the reduction of a carboxylic acid to an alcohol can be achieved using heterogeneous catalysts under hydrogenation conditions. For example, the hydrogenation of benzoic acid to benzyl (B1604629) alcohol has been demonstrated using catalysts like Pt/SnO₂. qub.ac.uk Such methods could potentially be adapted for the reduction of 2-methoxy-3-nitrobenzoic acid, although the presence of the nitro group would require careful selection of the catalyst and reaction conditions to avoid its reduction.

Furthermore, catalytic oxidation methods are being developed as greener alternatives to stoichiometric oxidants. The catalytic conversion of benzylic alcohols to carboxylic acids using NiO₂ nanoparticles has been reported, highlighting a modern approach to the oxidation steps that might be involved in related synthetic sequences. mdpi.comresearchgate.net While not directly applicable to the final product, these catalytic methods represent the forefront of synthetic methodology that could be applied to the synthesis of intermediates for this compound.

Transition-Metal Catalyzed Functionalization (e.g., Cross-Coupling Precursors)

Transition-metal catalysis is a cornerstone of modern organic synthesis, though its application to the direct synthesis of this compound is primarily centered on the catalytic hydrogenation of the precursor, 2-methoxy-3-nitrobenzaldehyde. The choice of metal catalyst is critical for achieving the desired chemoselectivity, as many catalysts preferentially reduce the nitro group.

Research into the hydrogenation of substituted nitrobenzaldehydes has shown that specific catalytic systems can favor the reduction of the aldehyde group. For instance, studies on 4-nitrobenzaldehyde (B150856) have demonstrated that unsupported gold (Au) nanoparticle catalysts in water can achieve complete chemoselectivity for the reduction of the aldehyde group, yielding the corresponding nitrobenzyl alcohol. researchgate.net This approach, conducted under relatively mild conditions (e.g., 80 °C, 20 bar H₂), highlights a promising pathway that could be adapted for the synthesis of this compound. researchgate.net In contrast, many other metal catalysts, including those based on palladium (Pd) and cobalt (Co), often show higher selectivity for the reduction of the nitro group, which would lead to the formation of (2-methoxy-3-aminophenyl)methanol instead. researchgate.net

The resulting alcohol, this compound, can be considered a valuable precursor for subsequent transition-metal-catalyzed cross-coupling reactions, where the hydroxyl group might be converted to a better leaving group (e.g., a tosylate or halide) for further functionalization of the benzylic position.

| Catalyst System | Substrate Example | Selective Reduction Target | Key Conditions | Reference |

|---|---|---|---|---|

| Unsupported Au Nanoparticles | 4-Nitrobenzaldehyde | Aldehyde (-CHO) | 80 °C, 20 bar H₂, Water | researchgate.net |

| Sodium Borohydride (B1222165) (NaBH₄) | 3-Nitrobenzaldehyde | Aldehyde (-CHO) | Methanol/DCM solvent | oxinst.com |

| Pd-Co Bimetallic Catalyst | Chloronitrobenzene (CNB) | Nitro (-NO₂) | 873 K (reduction temp for cat.) | researchgate.net |

| Iridium (Ir) Clusters | 2-Nitrobenzaldehyde | Nitro (-NO₂) | Dendrimer-encapsulated | researchgate.net |

Organocatalytic and Biocatalytic Methodologies

In the quest for metal-free and highly selective synthetic routes, organocatalytic and biocatalytic methods have emerged as powerful alternatives.

Organocatalysis: While specific organocatalytic methods for the synthesis of this compound are not extensively documented, the principles of organocatalytic reduction are well-established. Transfer hydrogenation, using organocatalysts like thiourea (B124793) derivatives in combination with a hydrogen source such as Hantzsch esters, has been successfully applied to the reduction of conjugated nitroalkenes. researchgate.netmdpi.comorganic-chemistry.org This methodology could potentially be adapted for the selective reduction of the aldehyde in 2-methoxy-3-nitrobenzaldehyde. The catalyst activates the substrate through hydrogen bonding, facilitating hydride transfer to the carbonyl group.

Biocatalysis: Biocatalytic reductions offer exceptional selectivity under mild, aqueous conditions. Enzymes such as aldo-ketoreductases are known to catalyze the reduction of aldehydes. nih.gov Studies have shown that the electronic properties of the aromatic ring influence the reaction rate, with electron-donating groups like methoxy potentially activating the substrate for reduction. nih.gov The use of whole-cell biocatalysts or isolated oxidoreductases could provide a highly chemoselective pathway to this compound, avoiding the reduction of the nitro group. researchgate.net However, the practical application is limited by the need for expensive cofactors like NADH or NADPH, although cofactor regeneration systems are an active area of research. researchgate.net

Chemo-, Regio-, and Stereoselectivity Considerations in this compound Synthesis

The synthesis of this specific isomer is governed by several selectivity challenges that must be overcome to ensure an efficient and high-yielding process.

Chemoselectivity: The most significant challenge is chemoselectivity. The precursor molecule, 2-methoxy-3-nitrobenzaldehyde, contains two reducible functional groups: an aldehyde and a nitro group. Many standard reducing agents and catalytic systems will preferentially reduce the more easily reduced nitro group. researchgate.net Therefore, achieving the desired this compound requires carefully chosen conditions. A classic and effective method is the use of sodium borohydride (NaBH₄). oxinst.com This mild hydride reagent selectively reduces aldehydes and ketones in the presence of less reactive functional groups like nitro groups, typically affording the desired alcohol in high yield. oxinst.com The choice of catalyst in catalytic hydrogenation is also paramount; as noted earlier, gold catalysts can favor aldehyde reduction, whereas many other transition metals favor nitro reduction. researchgate.netresearchgate.net

Regioselectivity: Regioselectivity becomes a critical factor during the synthesis of the precursor, 2-methoxy-3-nitrobenzaldehyde, typically formed by the nitration of 2-methoxybenzaldehyde. The substituent groups on the benzene (B151609) ring direct the position of the incoming electrophile (the nitronium ion, NO₂⁺). The methoxy group (-OCH₃) is a strongly activating ortho-, para-director, while the aldehyde group (-CHO) is a deactivating meta-director. libretexts.org Since the two groups are ortho to each other, their directing effects are in conflict. The strongly activating nature of the methoxy group generally dominates, directing nitration to its ortho (position 3) and para (position 5) positions. Obtaining the desired 3-nitro isomer with high selectivity over the 5-nitro isomer can be challenging and may require specific nitrating agents or reaction conditions to control the regiochemical outcome. psu.edufrontiersin.org

Stereoselectivity: The target molecule, this compound, is achiral as its benzylic carbon is not a stereocenter. Therefore, stereoselectivity is not a consideration in its synthesis.

Green Chemistry Principles and Sustainable Synthesis of Aromatic Methanols

Applying the principles of green chemistry to the synthesis of this compound and other aromatic alcohols aims to reduce environmental impact and improve safety.

Key areas for sustainable improvement include:

Catalysis: The use of heterogeneous, recyclable catalysts is preferable to homogeneous ones, as it simplifies product purification and reduces waste. psu.edu Developing non-noble metal catalysts that exhibit high selectivity would also lower costs and reduce reliance on scarce resources. researchgate.net

Solvents: Shifting from volatile organic compounds (VOCs) to greener solvents like water is a primary goal. Catalytic systems that operate efficiently in aqueous media, such as the gold nanoparticle-catalyzed aldehyde reduction, represent a significant step forward. researchgate.net

Reaction Conditions: The development of synthetic routes that operate at ambient temperature and pressure reduces energy consumption. frontiersin.org Biocatalytic methods are particularly advantageous in this regard, as they function under mild physiological conditions. nih.govresearchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Selective reductions and high-yield nitration reactions contribute to better atom economy.

Waste Reduction: Improving the regioselectivity of the initial nitration step is crucial for minimizing the formation of unwanted isomers and the associated hazardous acid waste. psu.edufrontiersin.org

| Green Chemistry Principle | Application in Aromatic Methanol Synthesis |

|---|---|

| Prevention | Develop high-selectivity reactions (chemo- and regio-) to prevent waste from byproducts. psu.edufrontiersin.org |

| Atom Economy | Utilize addition reactions like catalytic hydrogenation over stoichiometric reagents. |

| Less Hazardous Chemical Syntheses | Replace harsh nitrating mixtures (e.g., H₂SO₄/HNO₃) with safer alternatives. Avoid toxic reagents and solvents. |

| Safer Solvents and Auxiliaries | Use water as a reaction solvent where possible. researchgate.net |

| Design for Energy Efficiency | Employ catalysts that function at ambient temperature and pressure. frontiersin.org |

| Use of Renewable Feedstocks | While not yet applied to this specific molecule, long-term goals include sourcing aromatic compounds from biomass. |

| Catalysis | Prefer catalytic reagents (especially recyclable heterogeneous or biocatalysts) over stoichiometric reagents. nih.govpsu.edu |

Chemical Reactivity and Transformational Chemistry of 2 Methoxy 3 Nitrophenyl Methanol

Reactivity of the Primary Alcohol Functionality

The primary alcohol group in (2-Methoxy-3-nitrophenyl)methanol is a versatile handle for a variety of chemical transformations. Its benzylic position enhances its reactivity, allowing for selective oxidation, esterification, etherification, and nucleophilic substitution reactions.

Selective Oxidation Reactions to Aldehydes and Carboxylic Acids

The oxidation of the primary alcohol in this compound can be selectively controlled to yield either the corresponding aldehyde, 2-methoxy-3-nitrobenzaldehyde (B1367751), or the carboxylic acid, 2-methoxy-3-nitrobenzoic acid. The choice of oxidizing agent and reaction conditions is crucial in determining the final product.

Milder oxidizing agents are typically employed for the selective oxidation to the aldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in anhydrous solvents like dichloromethane (B109758) (CH₂Cl₂) are effective for this transformation. Another method involves Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures. These methods minimize over-oxidation to the carboxylic acid.

For the synthesis of 2-methoxy-3-nitrobenzoic acid, stronger oxidizing agents are required. Potassium permanganate (B83412) (KMnO₄) in a basic or neutral aqueous solution, or Jones reagent (CrO₃ in aqueous sulfuric acid and acetone) can effectively oxidize the primary alcohol to the carboxylic acid. It is also possible to further oxidize the initially formed aldehyde to the carboxylic acid using reagents like sodium hypochlorite (B82951) or hydrogen peroxide. google.com

Table 1: Selective Oxidation Reactions

| Starting Material | Product | Reagent(s) |

|---|---|---|

| This compound | 2-Methoxy-3-nitrobenzaldehyde | PCC, CH₂Cl₂ |

| This compound | 2-Methoxy-3-nitrobenzaldehyde | Swern Oxidation (DMSO, (COCl)₂, Et₃N) |

| This compound | 2-Methoxy-3-nitrobenzoic acid | KMnO₄, H₂O, heat |

| This compound | 2-Methoxy-3-nitrobenzoic acid | Jones Reagent (CrO₃, H₂SO₄, acetone) |

Esterification and Etherification Reactions of the Hydroxyl Group

The hydroxyl group of this compound readily undergoes esterification and etherification reactions. Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of an acid catalyst or a base. For instance, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield (2-methoxy-3-nitrophenyl)methyl acetate.

Etherification can be accomplished through the Williamson ether synthesis. learncbse.in This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide to form the ether. For example, reacting this compound with sodium hydride followed by methyl iodide would produce 1-(methoxymethyl)-2-methoxy-3-nitrobenzene.

Table 2: Esterification and Etherification Reactions

| Reaction Type | Reactants | Product |

|---|---|---|

| Esterification | This compound, Acetyl Chloride, Pyridine | (2-Methoxy-3-nitrophenyl)methyl acetate |

| Etherification | This compound, NaH, Methyl Iodide | 1-(Methoxymethyl)-2-methoxy-3-nitrobenzene |

Nucleophilic Substitution Reactions Involving the Benzylic Position

The benzylic hydroxyl group of this compound can be converted into a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This is often achieved by protonating the hydroxyl group in the presence of a strong acid, followed by reaction with a nucleophile. For example, treatment with a hydrogen halide (HX) can lead to the formation of the corresponding benzylic halide, 1-(halomethyl)-2-methoxy-3-nitrobenzene. The stability of the benzylic carbocation intermediate, which is influenced by the electronic effects of the substituents on the aromatic ring, plays a significant role in these reactions.

Reactivity of the Nitro Group on the Aromatic Ring

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions. Furthermore, the nitro group itself can undergo various reduction reactions.

Selective Reduction Reactions to Amino Derivatives

The selective reduction of the nitro group in this compound to an amino group is a crucial transformation, yielding (3-amino-2-methoxyphenyl)methanol. This transformation is highly valuable as aromatic amines are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. jsynthchem.comnih.gov

A variety of reducing agents can be employed for this purpose, with the choice depending on the desired selectivity and the presence of other functional groups. wikipedia.org Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. wikipedia.org Chemical reducing agents such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or iron (Fe) in acetic acid are also effective. wikipedia.org These methods are generally chemoselective for the nitro group reduction, leaving the primary alcohol and methoxy (B1213986) group intact. More modern and milder methods, such as the use of trichlorosilane (B8805176) in the presence of a base, also offer high chemoselectivity. google.comorganic-chemistry.org

Table 3: Selective Reduction of the Nitro Group

| Starting Material | Product | Reagent(s) |

|---|---|---|

| This compound | (3-Amino-2-methoxyphenyl)methanol | H₂, Pd/C |

| This compound | (3-Amino-2-methoxyphenyl)methanol | SnCl₂, HCl |

| This compound | (3-Amino-2-methoxyphenyl)methanol | Fe, CH₃COOH |

| This compound | (3-Amino-2-methoxyphenyl)methanol | HSiCl₃, base |

Nucleophilic Aromatic Substitution (SNAr) Potential and Mechanisms

The presence of the strong electron-withdrawing nitro group activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SₙAr). wikipedia.org In this reaction, a nucleophile attacks the electron-deficient aromatic ring, displacing a leaving group. masterorganicchemistry.com For an SₙAr reaction to occur on this specific molecule, a suitable leaving group would need to be present on the ring, typically ortho or para to the nitro group.

The mechanism of an SₙAr reaction involves two main steps: addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. wikipedia.org The stability of the Meisenheimer complex is enhanced by the presence of electron-withdrawing groups like the nitro group, which can delocalize the negative charge. wikipedia.org

While this compound itself does not have a typical leaving group for a direct SₙAr reaction, its derivatives could be highly susceptible. For example, if the methoxy group were replaced by a halogen, such as in 2-chloro-1-methoxy-3-nitrobenzene, this compound would be a prime candidate for SₙAr reactions. The incoming nucleophile would preferentially attack the carbon bearing the leaving group, guided by the activating effect of the para-positioned nitro group. The methoxy group, being an electron-donating group, would have a deactivating effect on this particular reaction.

Reactivity of the Methoxy Group and Aromatic Ring System

The reactivity of this compound is dictated by the interplay of its three functional groups: the methoxy group (-OCH3), the nitro group (-NO2), and the hydroxymethyl group (-CH2OH), all attached to a benzene (B151609) ring. The electronic properties of these substituents significantly influence the chemical behavior of the aromatic system.

Electrophilic Aromatic Substitution on the Substituted Phenyl Moiety

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives. The rate and regioselectivity of these reactions are profoundly influenced by the nature of the substituents already present on the aromatic ring. libretexts.orgwikipedia.org Substituents are broadly classified as either activating or deactivating groups, and as ortho-, para-, or meta-directors. libretexts.orgmasterorganicchemistry.com

In the case of this compound, we have two key substituents to consider:

Methoxy group (-OCH3): This is an activating group. fiveable.me The oxygen atom possesses lone pairs of electrons that can be donated to the benzene ring through resonance, increasing the electron density of the ring. This increased nucleophilicity makes the ring more reactive towards electrophiles. organicchemistrytutor.comlibretexts.org The methoxy group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. masterorganicchemistry.comorganicchemistrytutor.com

Nitro group (-NO2): This is a deactivating group. quora.com It is strongly electron-withdrawing due to both the inductive effect of the electronegative nitrogen and oxygen atoms and the resonance effect, which pulls electron density out of the ring. tardigrade.in This decrease in electron density makes the ring less reactive towards electrophiles. The nitro group is a meta-director. masterorganicchemistry.com

Hydroxymethyl group (-CH2OH): This group is generally considered to be weakly deactivating and an ortho, para-director.

The directing effects of these substituents on this compound are summarized in the table below. The positions on the benzene ring are numbered starting from the carbon bearing the hydroxymethyl group as position 1.

| Substituent | Position | Electronic Effect | Directing Influence |

| -CH2OH | 1 | Weakly Deactivating | ortho, para |

| -OCH3 | 2 | Activating | ortho, para |

| -NO2 | 3 | Deactivating | meta |

Demethylation Reactions of the Methoxy Group

The methoxy group in this compound can undergo demethylation, which is the cleavage of the methyl group to form a hydroxyl group. This transformation is a common reaction for aryl methyl ethers. The presence of the adjacent nitro group can influence the conditions required for this reaction. The electron-withdrawing nature of the nitro group can make the ether linkage more susceptible to nucleophilic attack.

Common reagents used for the demethylation of aryl methyl ethers include strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), and Lewis acids such as boron tribromide (BBr3).

Rearrangement Reactions Involving Aromatic Substituents

While specific rearrangement reactions involving the entire this compound molecule are not extensively documented in readily available literature, the substituent groups themselves can participate in or influence rearrangement reactions under certain conditions. For instance, photochemical reactions of 2-nitrobenzyl compounds are known to proceed through various intermediates, including aci-nitro tautomers. acs.orgacs.org This suggests that under photolytic conditions, the nitro group in this compound could potentially undergo transformations leading to rearranged products.

Multi-functional Group Interactions and Cascade Reactions Involving this compound

The proximate arrangement of the methoxy, nitro, and hydroxymethyl groups on the aromatic ring of this compound allows for potential intramolecular interactions and cascade reactions. For example, the hydroxyl group of the hydroxymethyl moiety could potentially interact with the neighboring nitro group, especially under conditions that favor hydrogen bonding or cyclization.

Research on related 2-nitrobenzyl compounds has shown that they can undergo intramolecular redox reactions, where the nitro group is reduced and the benzylic alcohol is oxidized. Such a transformation in this compound would lead to the formation of 2-methoxy-3-nitrosobenzaldehyde.

Mechanistic Studies of Reactions Involving this compound

Detailed mechanistic studies specifically on this compound are limited. However, the mechanisms of reactions involving its constituent functional groups on aromatic rings are well-established.

Electrophilic Aromatic Substitution: The mechanism proceeds via a two-step process:

Attack of the electrophile: The π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.commasterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

The stability of the intermediate carbocation is a key factor in determining the regioselectivity of the reaction. fiveable.me The methoxy group, being an electron-donating group, stabilizes the carbocation intermediate when the attack is at the ortho or para positions through resonance. organicchemistrytutor.com Conversely, the electron-withdrawing nitro group destabilizes the carbocation, particularly when the attack is at the ortho or para positions relative to it. libretexts.org

Photochemical Reactions: Studies on similar 2-nitrobenzyl compounds have elucidated complex photochemical reaction mechanisms. acs.orgacs.org Upon UV irradiation, these compounds can form an aci-nitro intermediate, which can then undergo further transformations, including cyclization and rearrangement, ultimately leading to the release of a protected group or the formation of a nitroso product. acs.orgacs.org These studies suggest that the photochemistry of this compound could involve a series of transient species.

Chemistry of Derivatives and Analogues of 2 Methoxy 3 Nitrophenyl Methanol

Synthesis of Structurally Related Phenols, Ethers, and Nitro-Compounds

The transformation of (2-Methoxy-3-nitrophenyl)methanol and its analogues into other phenols, ethers, and nitro-compounds is a fundamental aspect of its chemistry, often involving reactions that target the methoxy (B1213986), nitro, or alcohol functionalities.

The synthesis of related phenols frequently involves the demethylation of the methoxy group. This can be achieved using various reagents, such as strong acids like hydrogen bromide or Lewis acids like boron tribromide (BBr3). encyclopedia.pub For instance, the demethylation of m-methoxy phenols is a common strategy to produce m-aryloxy phenols. encyclopedia.pub The cleavage of the ether linkage in aromatic methyl ethers can also be accomplished with reagents like 2-(diethylamino)ethanethiol, which offers the advantage of an odorless workup. organic-chemistry.org A patented process describes the preparation of 2-nitro-3-methoxy-phenol by the controlled methylation of 2-nitroresorcinol (B108372) with dimethyl sulphate. google.com

The synthesis of ethers from alcohol precursors, including benzylic alcohols like this compound, can be carried out through various methods. The Williamson ether synthesis, a classic method, involves the reaction of an alkoxide with a primary alkyl halide. libretexts.org More modern approaches include the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol (B129727) or ethanol (B145695) to chemoselectively convert benzyl (B1604629) alcohols to their corresponding methyl or ethyl ethers. organic-chemistry.org Additionally, nitrophenyl alkyl ethers can be prepared by reacting a nitrophenol with an alkyl halide in water. google.com The synthesis of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol involves the reaction of 3-halomethyl-1,2,4,5-tetrafluorobenzene with methanol in the presence of an inorganic alkali. google.com

The introduction or modification of nitro groups on the aromatic ring is another key transformation. Aromatic nitration can be achieved using reagents like fuming nitric acid for the ipso-nitration of arylboronic acids or a mixture of a nitrate (B79036) salt and chlorotrimethylsilane. organic-chemistry.org Palladium-catalyzed reactions can transform aryl chlorides, triflates, and nonaflates into nitroaromatics under mild conditions. organic-chemistry.org The nitro group itself is a versatile functional group that can be converted into other functionalities, such as amines, through reduction. mdpi-res.com

Table 1: Synthesis of Related Phenols, Ethers, and Nitro-Compounds

| Product Class | Synthetic Method | Reagents | Starting Material Example |

|---|---|---|---|

| Phenols | Demethylation | Hydrogen bromide, Boron tribromide encyclopedia.pub | m-Methoxy phenols encyclopedia.pub |

| Phenols | Ether Cleavage | 2-(diethylamino)ethanethiol organic-chemistry.org | Aromatic methyl ethers organic-chemistry.org |

| Phenols | Methylation | Dimethyl sulphate google.com | 2-Nitroresorcinol google.com |

| Ethers | Williamson Synthesis | Alkoxide, Alkyl halide libretexts.org | Alcohol, Alkyl halide libretexts.org |

| Ethers | Chemoselective Etherification | TCT, DMSO, Alcohol organic-chemistry.org | Benzyl alcohols organic-chemistry.org |

| Ethers | Alkylation | Alkyl halide, Water google.com | Nitrophenol google.com |

| Nitro-compounds | Aromatic Nitration | Fuming nitric acid organic-chemistry.org | Arylboronic acids organic-chemistry.org |

| Nitro-compounds | Palladium-catalyzed Nitration | Pd catalyst, Nitro source organic-chemistry.org | Aryl chlorides, triflates organic-chemistry.org |

Formation of Nitrogen-Containing Derivatives (e.g., Amines, Amides, Heterocycles)

The nitro group of this compound is a key functional handle for the synthesis of a variety of nitrogen-containing derivatives. Reduction of the nitro group to an amine is a common and pivotal transformation, opening the door to a vast array of subsequent chemical modifications.

The synthesis of primary amines from nitro compounds can be achieved through various reduction methods. youtube.com Reductive amination, which involves the reaction of an aldehyde or ketone with ammonia (B1221849) or a primary amine followed by reduction, is a versatile method for amine synthesis. libretexts.org The choice of reducing agent, such as sodium borohydride (B1222165) or catalytic hydrogenation, is crucial for the success of the reaction. libretexts.org Another approach is the Gabriel synthesis, which provides a reliable route to primary amines. orgsyn.org Direct amination of alcohols with ammonia can also be achieved using specific ruthenium catalysts. sci-hub.se

Once the amine is formed, it can be readily converted into a wide range of amides. Amide bond formation is a cornerstone of organic synthesis and can be accomplished through numerous methods. organic-chemistry.org A direct coupling of alcohols and amines to form amides can be catalyzed by ruthenium N-heterocyclic carbene complexes, liberating dihydrogen as the only byproduct. nih.gov Another strategy involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides to form amide bonds under mild conditions. acs.org Mechanochemical methods, such as ball milling of esters with calcium nitride and ethanol, also provide an efficient and environmentally friendly route to primary amides. ucm.es

The versatile reactivity of the nitro and amino functionalities in derivatives of this compound also allows for the construction of various heterocyclic systems. For example, the synthesis of spiro heterocyclic steroids often involves the incorporation of nitrogen and other heteroatoms into a steroidal backbone. beilstein-journals.org The synthesis of 3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one involves the reduction of a nitro group followed by cyclization. elsevierpure.com

Table 2: Synthesis of Nitrogen-Containing Derivatives

| Derivative | Synthetic Method | Key Transformation |

|---|---|---|

| Primary Amines | Reduction of Nitro Group | NO₂ → NH₂ youtube.com |

| Amines | Reductive Amination | Carbonyl + Amine → Imine → Amine libretexts.org |

| Primary Amines | Gabriel Synthesis | Phthalimide Alkylation orgsyn.org |

| Secondary Amines | N-alkylation of Primary Amines | R-NH₂ + R'-X → R-NH-R' organic-chemistry.org |

| Amides | Alcohol-Amine Coupling | R-OH + R'-NH₂ → R-C(O)NH-R' nih.gov |

| Amides | Rearrangement of Nitrile Imines | Formation of an activated ester intermediate acs.org |

| Amides | Mechanochemical Synthesis | Ester + Amine Source (e.g., Ca₃N₂) ucm.es |

| Heterocycles | Cyclization Reactions | Intramolecular reactions following functional group manipulation beilstein-journals.orgelsevierpure.com |

Construction of Fused-Ring and Polycyclic Systems from this compound Precursors

The strategic placement of functional groups in derivatives of this compound provides a foundation for the synthesis of complex fused-ring and polycyclic systems. These transformations often involve intramolecular reactions that build new rings onto the existing aromatic scaffold.

One approach to constructing fused-ring systems is through annulation reactions. For instance, a tandem condensation of propiolamide (B17871) and cyclic β-keto methyl esters can lead to the formation of 5,6-fused 2-pyridone ring systems. organic-chemistry.org This method involves a Michael addition followed by cyclization and decarboxylation, demonstrating the power of sequential reactions to build complexity. organic-chemistry.org

The generation of reactive intermediates, such as ortho-quinone methides, from phenolic precursors can also be a powerful strategy for constructing fused-ring systems. These intermediates can participate in inverse electron-demand Diels-Alder (iEDDA) reactions with electron-rich dienophiles, leading to the formation of fused-ring flavonoid systems. rsc.org The regioselectivity of these cycloaddition reactions is controlled by the electronic properties of the reacting partners. rsc.org

Diels-Alder and Cycloaddition Chemistry of Analogues

Analogues of this compound, particularly those containing diene or dienophile functionalities, can participate in Diels-Alder and other cycloaddition reactions to form complex cyclic structures. The electronic nature of the substituents on the aromatic ring can significantly influence the reactivity of these systems.

A notable example is the nitroso Diels-Alder reaction. In a process inspired by the Davis-Beirut reaction, a nitrophenyl moiety can be converted in situ to a nitrosophenyl intermediate. This intermediate can then undergo a [4+2] cycloaddition with a diene to form aryldihydro-1,2-oxazines. nih.gov This one-pot procedure highlights the utility of generating reactive species in the presence of a trapping agent to construct heterocyclic rings.

The Diels-Alder reactions of oxazoles, which can be considered as masked dienes, have also been explored. For example, 2-alkyl-5-methoxy-4-(p-nitrophenyl)oxazoles react with various dienophiles, such as maleimides and diethyl azodicarboxylate, to give the corresponding Diels-Alder adducts. nii.ac.jp In some cases, these adducts can undergo further transformations, such as retro-Diels-Alder reactions, leading to a variety of products. nii.ac.jp Quinones and other cyclenones are also common dienophiles in Diels-Alder reactions, reacting with conjugated dienes to form fused-ring systems. researchgate.net

Theoretical and Computational Investigations of 2 Methoxy 3 Nitrophenyl Methanol

Electronic Structure and Bonding Analysis via Quantum Chemical Methods

The electronic character of (2-Methoxy-3-nitrophenyl)methanol is dominated by the interplay of the substituent groups on the benzene (B151609) ring. Quantum chemical methods are employed to analyze the distribution of electron density, molecular orbitals, and the nature of chemical bonds.

The benzene ring features three key substituents:

An electron-donating methoxy (B1213986) group (-OCH₃) at the C2 position.

A strongly electron-withdrawing nitro group (-NO₂) at the C3 position.

A hydroxymethyl group (-CH₂OH) at the C1 position.

The methoxy group donates electron density to the aromatic system via a resonance effect (+R), while the nitro group strongly withdraws electron density through both resonance (-R) and inductive (-I) effects. This push-pull electronic arrangement significantly influences the molecule's properties.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is central to understanding its electronic transitions and reactivity. In a typical molecule of this type, the HOMO is often localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO is concentrated on the electron-deficient nitro group. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key predictor of the molecule's electronic excitation properties, which are fundamental to its photochemical behavior. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional arrangement of atoms, or conformation, of this compound is critical to its function, particularly the orientation of the nitro and hydroxymethyl groups. Conformational analysis through computational methods explores the potential energy surface of the molecule to identify stable, low-energy structures.

Key rotational degrees of freedom include:

Rotation around the C1-C(H₂OH) bond, determining the position of the hydroxyl group.

Rotation around the C2-O(CH₃) bond.

Rotation around the C3-N(O₂) bond.

Intramolecular hydrogen bonding between the hydroxyl group's hydrogen and an oxygen atom of the adjacent nitro group is a potential stabilizing interaction that would favor a specific planar conformation. Crystal structure analysis of the closely related compound (2-Methyl-3-nitrophenyl)methanol reveals that intermolecular hydrogen bonds play a significant role in stabilizing the crystal lattice. nih.gov For an isolated molecule or in solution, both inter- and intramolecular forces would be explored using computational models.

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the molecule in a solvent environment. nih.gov By simulating the atomic motions over time, MD provides insight into the accessible conformations, the flexibility of the molecule, and its interactions with surrounding solvent molecules, which can influence reaction rates and mechanisms. nih.gov

Density Functional Theory (DFT) Calculations for Reactivity Predictions and Transition State Elucidation

Density Functional Theory (DFT) is a workhorse of computational chemistry for studying substituted aromatic compounds due to its balance of accuracy and computational cost. nih.gov For this compound, DFT calculations are invaluable for predicting its reactivity and elucidating the complex pathways of its photochemical reactions. researchgate.netrsc.org

DFT is used to calculate a range of molecular properties and reactivity descriptors. These parameters help predict how the molecule will behave in a chemical reaction. For instance, calculations can identify the most acidic protons or the sites most susceptible to nucleophilic or electrophilic attack. In the context of its role as a PPG, DFT is crucial for studying the initial hydrogen atom transfer step, which is key to the photouncaging mechanism. researchgate.netrsc.org

Transition state elucidation is another major application. By mapping the potential energy surface, researchers can identify the structure and energy of transition states—the high-energy intermediates that connect reactants to products. mdpi.com This information is vital for determining reaction barriers and, consequently, the kinetics of the photorelease process. acs.org

Below is an interactive table showing typical reactivity descriptors that can be calculated using DFT methods. The values are illustrative for a molecule of this class.

| Descriptor | Description | Typical Information Gained |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical stability and electronic excitation energy. |

| Chemical Potential (µ) | Represents the "escaping tendency" of electrons. | Predicts the direction of charge transfer in a reaction. |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. | Relates to the stability and reactivity of the molecule. |

| Electrophilicity Index (ω) | Describes the ability of a molecule to accept electrons. | Quantifies the electrophilic nature of the compound. |

| Molecular Electrostatic Potential (MEP) | A 3D map of charge distribution. | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

Table 1: Common reactivity descriptors calculated via DFT and their significance.

Computational Studies on Reaction Mechanisms and Energetics

The primary application of this compound is as a photoremovable protecting group. Upon absorption of UV light, it undergoes a chemical transformation that releases the protected alcohol. researchgate.net Computational studies have been instrumental in detailing the accepted mechanism for this class of compounds. acs.orgacs.orgnih.gov

The generally accepted photochemical mechanism proceeds through the following key steps:

Photoexcitation : The molecule absorbs a photon, promoting it to an excited electronic state.

Intramolecular Hydrogen Abstraction : In the excited state, a hydrogen atom from the benzylic methylene (B1212753) (-CH₂OH) group is transferred to one of the oxygen atoms of the ortho-nitro group. This is often the rate-determining step and is heavily influenced by the C-H bond strength. researchgate.netrsc.org This transfer forms a transient species known as an aci-nitro intermediate. acs.orgnih.gov

Cyclization and Rearrangement : The aci-nitro intermediate undergoes a series of rearrangements. It can cyclize to form a five-membered ring intermediate (a dihydrobenzisoxazolol derivative). acs.org

Substrate Release : This cyclic intermediate is unstable and rearranges to release the protected molecule (in this case, an alcohol would be released from a corresponding ether or ester) and forms a 2-nitrosobenzaldehyde derivative as a byproduct. acs.org

Computational studies using methods like DFT are used to calculate the energetics of this entire pathway. Researchers can determine the relative energies of the ground state, the excited state, the aci-nitro intermediate, transition states, and the final products. mdpi.com This energetic profile explains why the reaction proceeds and what factors, such as the electronic effects of the methoxy group, might influence the quantum yield—the efficiency of the photorelease process. researchgate.net

Advanced Applications of 2 Methoxy 3 Nitrophenyl Methanol As a Chemical Synthon

Role as a Key Precursor in Complex Organic Synthesis

(2-Methoxy-3-nitrophenyl)methanol serves as a critical building block in the multi-step synthesis of complex organic molecules, particularly in the development of pharmacologically active compounds. Its utility as a precursor is exemplified in the synthesis of novel kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, making kinase inhibitors a significant area of drug discovery. ed.ac.ukacs.org

In a patented synthetic route, this compound was utilized in the preparation of a urea (B33335) derivative designed as a kinase inhibitor. The synthesis involved the reaction of this compound with another chemical entity in dichloromethane (B109758). This reaction, stirred for 18 hours at room temperature, highlights the compound's role in introducing a specific substituted phenyl moiety into a larger, more complex molecular framework. The resulting intermediate was then purified and carried forward in the synthetic sequence. This application underscores the importance of this compound as a valuable synthon for creating intricate molecular architectures with potential therapeutic applications.

Utilization in Functional Materials Chemistry (e.g., Polymer Precursors, Monomers, Building Blocks)

While specific examples of this compound being directly used as a monomer for polymerization are not extensively documented, the broader class of o-nitrobenzyl derivatives is widely employed in the creation of functional materials, particularly photodegradable polymers. wikipedia.org The core principle behind this application lies in the ability of the o-nitrobenzyl group to be cleaved upon irradiation with UV light. wikipedia.org

This photocleavage property allows for the design of "smart" materials that can change their properties in response to a light stimulus. For instance, o-nitrobenzyl-based cross-linkers can be incorporated into polymer networks to create photodegradable hydrogels. wikipedia.org These hydrogels are stable under normal conditions but can be broken down into smaller components when exposed to UV light, enabling controlled release of encapsulated substances or the degradation of the material on demand.

Furthermore, the o-nitrobenzyl moiety can be incorporated as a side chain in copolymers. This functionalization allows for the modification of the polymer's properties after its synthesis. For example, the cleavage of the o-nitrobenzyl group can alter the solubility or chemical reactivity of the polymer, which is a valuable feature in applications such as thin-film patterning and the development of photoresists. wikipedia.org

Applications in Supramolecular Chemistry and Molecular Recognition (if applicable)

Currently, there is limited specific information available in the scientific literature regarding the direct application of this compound in the fields of supramolecular chemistry and molecular recognition. The formation of supramolecular assemblies is often driven by non-covalent interactions such as hydrogen bonding, pi-pi stacking, and metal coordination. researchgate.netrsc.orgrsc.org While the aromatic ring and the hydroxyl and nitro groups of this compound have the potential to participate in such interactions, dedicated studies focusing on its role in forming specific host-guest complexes or self-assembled supramolecular structures have not been prominently reported. The study of supramolecular structures of related nitrophenyl derivatives has been a subject of research, indicating the potential for this class of compounds to engage in complex intermolecular interactions. nih.gov

Photochemical Applications, Including Photoremovable Protecting Group Chemistry (if applicable to the nitrobenzyl alcohol scaffold)

The most well-documented application of the this compound scaffold lies in its photochemical properties as a photoremovable protecting group (PPG). wikipedia.org PPGs are chemical moieties that can be attached to a functional group in a molecule to temporarily block its reactivity. The key feature of a PPG is that it can be removed with high spatial and temporal control using light, typically UV radiation, without the need for chemical reagents that could interfere with other parts of the molecule or the surrounding environment. wikipedia.orgumn.edu

The general mechanism for the photocleavage of 2-nitrobenzyl-based PPGs proceeds via a Norrish Type II reaction. wikipedia.org Upon absorption of a photon, the nitro group is excited, leading to the abstraction of a benzylic hydrogen atom and the formation of an aci-nitro intermediate. nih.govacs.org This intermediate is unstable and rearranges to release the protected functional group and form a 2-nitrosobenzaldehyde byproduct. wikipedia.orgnih.gov

The presence of substituents on the aromatic ring, such as the methoxy (B1213986) group in this compound, can modulate the photophysical properties of the PPG. Electron-donating groups like methoxy can shift the absorption wavelength to longer, less damaging wavelengths, which is particularly advantageous in biological applications. nih.govacs.org This allows for the "uncaging" of bioactive molecules like peptides or neurotransmitters in a controlled manner within a biological system. umn.edursc.org

Design and Mechanistic Studies of Chemical Probes and Tools in Chemical Biology (focusing on chemical mechanism, not biological efficacy)

The o-nitrobenzyl alcohol scaffold, to which this compound belongs, is a valuable component in the design of chemical probes and tools for chemical biology. rsc.orgresearchgate.netbiorxiv.org These probes are designed to study biological processes by allowing for the controlled release of a specific molecule at a desired time and location.

A key application is in the development of photoactivatable crosslinkers. rsc.orgresearchgate.netbiorxiv.org These are molecules with two reactive ends, at least one of which is "caged" with an o-nitrobenzyl group. In its caged form, the crosslinker is inert. Upon irradiation with UV light, the o-nitrobenzyl group is cleaved, activating the reactive end which can then form a covalent bond with a nearby biomolecule, such as a protein. This allows for the study of protein-protein interactions within a cell with high temporal resolution. The mechanism of action relies on the light-induced generation of a reactive species from the o-nitrobenzyl moiety that can specifically react with certain amino acid residues, such as lysine. rsc.orgresearchgate.net

Furthermore, the o-nitrobenzyl framework has been engineered to create fluorescent uncaging reporting properties. rsc.org By modifying the substituents on the benzylic position, the 2-nitrosobenzaldehyde byproduct formed upon photolysis can be designed to be fluorescent. rsc.org This provides a direct optical signal to monitor the uncaging event, confirming the release of the active molecule in real-time.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₉NO₄ |

| Molar Mass | 183.16 g/mol |

| CAS Number | 180148-35-0 |

This data is compiled from publicly available chemical databases.

Table 2: Applications of the o-Nitrobenzyl Scaffold

| Application Area | Specific Use | Key Feature |

| Complex Synthesis | Precursor for Kinase Inhibitors | Introduces substituted phenyl moiety |

| Functional Materials | Photodegradable Polymers | Light-induced cleavage of the polymer backbone or side chains |

| Photochemistry | Photoremovable Protecting Group | Light-triggered deprotection of functional groups |

| Chemical Biology | Photoactivatable Crosslinkers | Spatiotemporal control of protein crosslinking |

Emerging Research Directions and Future Perspectives for 2 Methoxy 3 Nitrophenyl Methanol Chemistry

Development of Novel and Efficient Synthetic Methodologies

The accessibility of (2-Methoxy-3-nitrophenyl)methanol is fundamental to its exploration and application. While standard synthetic routes are plausible, future research is geared towards developing more efficient, scalable, and sustainable methodologies.

A primary and straightforward approach for the synthesis of this compound is the reduction of its corresponding aldehyde, 2-methoxy-3-nitrobenzaldehyde (B1367751). This transformation is typically achieved with high efficiency using common reducing agents like sodium borohydride (B1222165) in an alcoholic solvent. The development of novel catalytic reduction systems that offer milder conditions and higher selectivity represents a key research avenue.

Future synthetic strategies may focus on innovative pathways that bypass the need for pre-functionalized precursors. For instance, methods involving the direct and regioselective ortho-nitration and subsequent functionalization of a more common starting material like 2-methoxybenzyl alcohol could streamline the synthesis. However, controlling the regioselectivity of nitration on an activated aromatic ring presents a significant challenge that requires sophisticated catalyst design.

Furthermore, enzymatic or chemo-enzymatic approaches are emerging as powerful tools in organic synthesis. The use of engineered enzymes for selective nitration or for the reduction of the aldehyde could offer unparalleled efficiency and environmental benefits. A patent for a related compound, for example, describes the use of a palladium on carbon catalyst for the reduction of a hydroxyimino methyl group under hydrogen pressure, highlighting the potential for catalytic hydrogenation methods. google.com Another synthetic approach seen in related molecules involves the selective reduction of a dinitro compound, such as the synthesis of 3-methoxy-5-nitro-phenylamine from 3,5-dinitroanisole (B1346779) using sodium sulfide. chemicalbook.com Such selective reduction techniques could be explored for the synthesis of this compound from dinitrated precursors.

Exploration of Undiscovered Reactivity Patterns and Transformations

The most well-documented reactivity of ortho-nitrobenzyl derivatives is their photochemical cleavage. researchgate.net Upon irradiation with UV light, the excited nitro group abstracts a hydrogen atom from the benzylic carbon in an intramolecular redox reaction. researchgate.net This process generates a transient species known as an aci-nitro intermediate, which rapidly rearranges to release the protected molecule (in this case, an alcohol) and forms 2-methoxy-3-nitrosobenzaldehyde as a byproduct. rsc.org

Future research will likely delve deeper into the nuances of this photoreaction. Key areas of exploration include:

Wavelength-Dependent Reactivity: Investigating the use of different wavelengths, including two-photon near-infrared (NIR) excitation, to trigger the cleavage. researchgate.netnih.gov This would enhance tissue penetration and reduce photodamage in biological applications.

Quantum Yield Optimization: The efficiency of the photorelease, or quantum yield, is a critical parameter. Studies on related systems have shown that the nature of the substituents on the aromatic ring and the leaving group significantly impacts this efficiency. researchgate.net A systematic study of how the 2-methoxy group in this compound influences the photophysical properties and reaction kinetics compared to other substituted PPGs is warranted.

Byproduct Reactivity: The nitrosobenzaldehyde byproduct is itself photoreactive and can be toxic, which can complicate applications. rsc.org Research into trapping this byproduct or designing second-generation PPGs that yield benign byproducts is an important future direction.

Non-Photochemical Transformations: Beyond its use as a PPG, the unique arrangement of functional groups in this compound could be exploited for other chemical transformations. Exploring selective reductions of the nitro group in the presence of the benzyl (B1604629) alcohol, or nucleophilic aromatic substitution reactions, could unveil novel synthetic applications for this molecule.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, offering insights that can guide experimental work. nih.govresearchgate.net For this compound, advanced computational modeling is poised to play a significant role in elucidating its structure-reactivity relationships.

Density Functional Theory (DFT) can be employed to:

Model the Photochemical Pathway: Calculations can map the entire energy landscape of the photorelease reaction, from the initial photoexcitation to the hydrogen abstraction transition state and the formation of the aci-nitro intermediate. researchgate.net This can help to rationalize the observed quantum yields and reaction rates.

Predict Spectroscopic Properties: Computational models can accurately predict the UV-Vis absorption spectrum of the molecule. This allows for the in-silico design of derivatives of this compound that are sensitive to specific, desired wavelengths of light.

Analyze Substituent Effects: The electronic influence of the methoxy (B1213986) group on the stability of the ground state, excited states, and reaction intermediates can be precisely quantified. mdpi.com This understanding is crucial for designing new PPGs with tailored properties. One study demonstrated that the quantum efficiency of photorelease correlates with the stabilization that substituents provide to radical intermediates, a parameter that can be calculated using DFT methods. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models also represent a promising frontier. unc.edu By building models based on a library of related ortho-nitrobenzyl alcohols, it may become possible to predict properties like photolytic efficiency, stability, and even potential toxicity, accelerating the discovery of superior PPGs for specific applications.

Interdisciplinary Research Interfaces with Materials Science and Synthetic Method Development

The unique properties of this compound position it at the intersection of several scientific disciplines, most notably materials science and synthetic methodology.

Interface with Materials Science: The ability to trigger a chemical transformation with light makes ortho-nitrobenzyl compounds like this compound highly attractive for the design of "smart" or responsive materials. nih.gov

Photodegradable Polymers: By incorporating this compound as a monomer or as a cross-linker into a polymer network, materials can be designed to degrade or dissolve upon light exposure. rsc.orgacs.org This has applications in drug delivery, microfabrication, and temporary adhesives.

Photoresponsive Surfaces: Covalently attaching this compound to a surface allows for the light-mediated alteration of surface properties. For example, cleaving the molecule could expose a new functional group, changing the surface's wettability, charge, or ability to bind other molecules. This has been demonstrated in creating photo-patternable thin films and functional coatings. nih.gov

Interface with Synthetic Method Development: As a photolabile protecting group, this compound is a tool for advancing synthetic chemistry itself. nih.gov

Spatially and Temporally Controlled Synthesis: The use of light as a "reagent" to deprotect the hydroxyl group offers unparalleled control over when and where a reaction occurs. nih.gov This is invaluable in the synthesis of complex molecules, on microarrays for high-throughput screening, and in solid-phase synthesis. researchgate.net

Caged Compounds: In chemical biology, this compound can be used to "cage" biologically inactive alcohols. The active alcohol can then be released at a specific time and location within a cell or tissue by a focused light source, enabling the precise study of biological processes. nih.gov

The continued development of both the fundamental chemistry and the applications of this compound promises to yield significant advances across multiple scientific fields.

Q & A

Q. What are the common synthetic routes for (2-Methoxy-3-nitrophenyl)methanol, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The compound is typically synthesized via nitration of a methoxy-substituted benzyl alcohol precursor. A two-step approach involves:

- Step 1 : Nitration of 2-methoxyphenylmethanol using a nitric acid/sulfuric acid mixture under controlled temperatures (0–5°C) to introduce the nitro group at the 3-position.

- Step 2 : Protection of the alcohol group (e.g., acetylation) prior to nitration to prevent oxidation, followed by deprotection using alkaline hydrolysis (e.g., NaOH in methanol).

Key conditions include maintaining low temperatures to avoid over-nitration and using inert atmospheres to minimize side reactions. Yields are optimized by monitoring reaction progress via TLC and purifying intermediates via column chromatography .

Q. How is this compound characterized to confirm its molecular structure and purity?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR Spectroscopy : H and C NMR identify methoxy (-OCH), nitro (-NO), and alcohol (-CHOH) groups. For example, the methoxy proton resonates at ~3.8 ppm, while the benzylic -CHOH appears as a triplet near 4.6 ppm.

- IR Spectroscopy : Peaks at ~3350 cm (O-H stretch), 1520 cm (asymmetric NO stretch), and 1250 cm (C-O stretch) confirm functional groups.

Purity is assessed via HPLC (reverse-phase C18 column, methanol/water mobile phase) or GC-MS for volatile derivatives .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform). Methanol or ethanol is preferred for reactions requiring protic conditions.

- Stability : The nitro group renders the compound sensitive to strong reducing agents (e.g., LiAlH) and bases. Storage at 2–8°C under inert gas (N/Ar) prevents decomposition. Stability in acidic conditions is moderate, but prolonged exposure to light may induce degradation, necessitating amber vials .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., -NO2_22) influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The nitro group at the 3-position activates the aromatic ring toward electrophilic substitution at the 4- and 6-positions due to its meta-directing nature. However, in nucleophilic reactions (e.g., SNAr), the -NO group enhances the electrophilicity of adjacent carbons. For example:

- Kinetic Studies : Hammett plots using substituent constants (σ) reveal that the nitro group increases reaction rates at the 4-position by lowering the activation energy.

- Steric Effects : The methoxy group at the 2-position may hinder nucleophilic attack, necessitating bulky base catalysts (e.g., DBU) to mitigate steric hindrance .

Q. What strategies resolve data contradictions in crystallographic studies of this compound derivatives?

- Methodological Answer : Contradictions in X-ray diffraction data (e.g., disorder in nitro group orientation) are addressed via:

- SHELX Refinement : Using SHELXL for high-resolution data to model anisotropic displacement parameters and hydrogen bonding networks.

- Hydrogen Bond Analysis : Graph set analysis (as per Etter’s rules) identifies recurring motifs (e.g., R(8) dimeric interactions between -OH and -NO groups).

- Twinned Data : For twinned crystals, SHELXD or Olex2 is used to deconvolute overlapping reflections .

Q. How can computational chemistry predict the hydrogen bonding patterns of this compound in crystal packing?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-311++G**) optimize molecular geometry and electrostatic potential surfaces, identifying favored hydrogen bond donors/acceptors.

- Molecular Dynamics (MD) Simulations : Simulate crystal lattice formation under periodic boundary conditions, highlighting interactions like O-H···O-NO and C-H···O-methoxy.

- Software Tools : Mercury (CCDC) and CrystalExplorer visualize predicted packing motifs and quantify interaction energies .

Q. What are the applications of this compound as a precursor in bioactive molecule synthesis?

- Methodological Answer : The compound serves as a key intermediate in:

- Antimicrobial Agents : Coupling with triazoles (e.g., via Click chemistry) yields derivatives with activity against Gram-positive bacteria (MIC ~2 µg/mL).

- Kinase Inhibitors : Functionalization of the alcohol group with sulfonamide or urea moieties targets ATP-binding pockets in kinases (e.g., EGFR).

- Fluorescent Probes : Nitro-to-amine reduction followed by conjugation with fluorophores (e.g., dansyl chloride) creates pH-sensitive probes for cellular imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.